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Compound of Interest

Compound Name: 2-Methylquinolin-7-ol

Cat. No.: B176218

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationshinweise bieten detaillierte Protokolle fur die Derivatisierung der
Hydroxylgruppe von 2-Methylchinolin-7-ol, einer Schlisseltransformation fur die Synthese
neuartiger Molekile mit potenziellen pharmazeutischen Anwendungen. Die hier beschriebenen
Methoden umfassen die O-Alkylierung und O-Acylierung, die gangige Strategien zur
Modifizierung der physikochemischen und pharmakologischen Eigenschaften von
phenolischen Verbindungen sind.

Einleitung

Chinolin-Derivate sind eine wichtige Klasse von heterocyclischen Verbindungen, die in einer
Vielzahl von biologisch aktiven Molekilen und zugelassenen Medikamenten vorkommen. Sie
weisen ein breites Spektrum an pharmakologischen Aktivitaten auf, darunter
krebsbekampfende, antimikrobielle, entzindungshemmende und antivirale Eigenschaften. Die
Madifizierung des Chinolin-Grundgerusts, insbesondere an Positionen, die eine Derivatisierung
ermoglichen, wie die Hydroxylgruppe von 2-Methylchinolin-7-ol, ist eine gangige Strategie in
der medizinischen Chemie, um die Wirksamkeit, Selektivitat und die pharmakokinetischen
Profile von Leitstrukturen zu optimieren.

Die Derivatisierung der phenolischen Hydroxylgruppe in 2-Methylchinolin-7-ol zu Ethern (O-
Alkylierung) oder Estern (O-Acylierung) kann die Lipophilie, die Fahigkeit zur
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Wasserstoffbriickenbindung und die metabolische Stabilitat des Molekiils signifikant verandern.
Diese Veranderungen kénnen zu einer verbesserten zellularen Aufnahme, einer erhdhten
Bindungsaffinitat an biologische Zielmolekule und einer veranderten Pharmakokinetik flihren.

Anwendungsbereiche der Derivate

Derivate von 2-Methylchinolin-7-ol sind von besonderem Interesse fir die
Arzneimittelforschung in den folgenden Bereichen:

e Onkologie: Viele Chinolin-basierte Molekiile wirken als Inhibitoren von Proteinkinasen, die in
krebsrelevanten Signalwegen wie dem PI3K/Akt/mTOR-, EGFR- und VEGFR-Signalweg
eine entscheidende Rolle spielen.[1] Die Derivatisierung der Hydroxylgruppe kann die
Interaktion mit der ATP-Bindungsstelle dieser Kinasen beeinflussen und so zu potenteren
und selektiveren Inhibitoren fuhren.[2]

« Infektionskrankheiten: Chinolone sind eine bekannte Klasse von Antibiotika, die auf
bakterielle Enzyme wie die DNA-Gyrase und die Topoisomerase IV abzielen und so die
DNA-Replikation storen.[3][4] Modifikationen am Chinolin-Grundgerist kénnen das
antibakterielle Spektrum erweitern und die Wirksamkeit gegen resistente Stamme
verbessern.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben allgemeine Verfahren zur O-Alkylierung und O-
Acylierung der Hydroxylgruppe von 2-Methylchinolin-7-ol. Es ist zu beachten, dass die
optimalen Reaktionsbedingungen (z. B. Base, Lésungsmittel, Temperatur und Reaktionszeit) je
nach dem spezifischen Alkylierungs- oder Acylierungsmittel variieren kdnnen und
moglicherweise einer Optimierung bedurfen.

Protokoll 1: O-Alkylierung mittels Williamson-
Ethersynthese

Dieses Protokoll beschreibt die Synthese von 7-Alkoxy-2-methylchinolinen durch die Reaktion
von 2-Methylchinolin-7-ol mit einem Alkylhalogenid in Gegenwart einer Base.

Materialien:
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e 2-Methylchinolin-7-ol
o Alkylhalogenid (z. B. lodmethan, Ethylbromid, Benzylchlorid)
e Base (z. B. Natriumhydrid (NaH), Kaliumcarbonat (K2CO3), Casiumcarbonat (Cs2C0O3))

o Aprotisches polares Losungsmittel (z. B. N,N-Dimethylformamid (DMF), Acetonitril (MeCN),
Tetrahydrofuran (THF))

o Wasserfreies Magnesiumsulfat (MgSO4) oder Natriumsulfat (Na2S04)

e Organische Losungsmittel fiir die Extraktion (z. B. Ethylacetat, Dichlormethan)
o Gesattigte wassrige Natriumchloridlésung (Sole)

Durchfiihrung:

 In einem trockenen, mit einem Magnetriihrer und einem Ruckflusskiihler unter einer inerten
Atmosphare (z. B. Stickstoff oder Argon) ausgestatteten Rundkolben wird 2-Methylchinolin-7-
ol (1 Aquiv.) in dem gewahlten wasserfreien aprotischen Lésungsmittel gelost.

 Die Base (1,1 - 2 Aquiv.) wird portionsweise bei Raumtemperatur zu der geriihrten Losung
gegeben. Bei Verwendung von Natriumhydrid ist Vorsicht geboten, da Wasserstoffgas
entsteht.

e Die Mischung wird fur 30-60 Minuten bei Raumtemperatur oder leicht erhéhter Temperatur
(z. B. 50 °C) geruhrt, um die Bildung des Phenolats zu vervollstandigen.

 Das Alkylhalogenid (1,1 - 1,5 Aquiv.) wird langsam zu der Reaktionsmischung getropft.

o Die Reaktion wird bei Raumtemperatur oder erhéhter Temperatur (z. B. 60-80 °C) fur 2-24
Stunden gerthrt. Der Reaktionsfortschritt wird mittels Dinnschichtchromatographie (DC)
Uberwacht.

e Nach vollstandiger Umsetzung wird die Reaktion durch Zugabe von Wasser oder einer
gesattigten wassrigen Ammoniumchloridlésung beendet.
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o Die wassrige Phase wird mehrmals mit einem organischen Lésungsmittel (z. B. Ethylacetat)
extrahiert.

» Die vereinigten organischen Phasen werden mit Wasser und anschliel3end mit Sole
gewaschen, Uber wasserfreiem MgSO4 oder Na2S04 getrocknet und im Vakuum eingeengt.

e Das Rohprodukt wird durch Saulenchromatographie an Kieselgel oder durch
Umkristallisation gereinigt, um den gewtinschten 7-Alkoxy-2-methylchinolin-Ether zu
erhalten.

Logischer Arbeitsablauf fir die Williamson-Ethersynthese
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Abbildung 1: Schematischer Arbeitsablauf der Williamson-Ethersynthese.

Protokoll 2: O-Acylierung mit einem Acylchlorid

Dieses Protokoll beschreibt die Synthese von 2-Methylchinolin-7-ylestern durch die Reaktion
von 2-Methylchinolin-7-ol mit einem Acylchlorid in Gegenwart einer Base.

Materialien:

e 2-Methylchinolin-7-ol

e Acylchlorid (z. B. Acetylchlorid, Benzoylchlorid)

o Base (z. B. Triethylamin (TEA), Pyridin, N,N-Diisopropylethylamin (DIPEA))

o Aprotisches Lésungsmittel (z. B. Dichlormethan (DCM), Tetrahydrofuran (THF), Chloroform)
o Wasserfreies Magnesiumsulfat (MgSO4) oder Natriumsulfat (Na2S04)

o Organische Losungsmittel flr die Extraktion (z. B. Dichlormethan)
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e 1 M wassrige Salzsaureldsung (HCI)

o Gesattigte wassrige Natriumbicarbonatlésung (NaHCO?3)
o Gesattigte wassrige Natriumchloridlésung (Sole)
Durchfihrung:

 In einem trockenen, mit einem Magnetriihrer und einem Tropftrichter unter einer inerten
Atmosphare ausgestatteten Rundkolben wird 2-Methylchinolin-7-ol (1 Aquiv.) und die Base
(1,2 - 2 Aquiv.) in dem gewahlten aprotischen Losungsmittel gelost.

e Die Mischung wird auf O °C in einem Eisbad abgekuhlt.

 Das Acylchlorid (1,1 Aquiv.), geldst in einer kleinen Menge des gleichen Losungsmittels, wird
langsam Uber den Tropftrichter zu der gertihrten Lésung gegeben.

» Nach beendeter Zugabe wird die Reaktionsmischung fir 1-4 Stunden bei 0 °C bis
Raumtemperatur gerthrt. Der Reaktionsfortschritt wird mittels Diinnschichtchromatographie
(DC) Uberwacht.

e Nach vollstandiger Umsetzung wird die Reaktion durch Zugabe von Wasser beendet.

» Die organische Phase wird abgetrennt und nacheinander mit 1 M HCI, Wasser, gesattigter
NaHCO3-L6sung und Sole gewaschen.

e Die organische Phase wird Uber wasserfreiem MgSO4 oder Na2S0O4 getrocknet und im
Vakuum eingeengt.

e Das Rohprodukt wird durch Saulenchromatographie an Kieselgel oder durch
Umkristallisation gereinigt, um den gewtinschten 2-Methylchinolin-7-ylester zu erhalten.

Logischer Arbeitsablauf fur die O-Acylierung
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Abbildung 2: Schematischer Arbeitsablauf der O-Acylierung mit einem Acylchlorid.

Datenprasentation

Die folgende Tabelle fasst typische Reaktionsbedingungen und erwartete Ausbeuten fur die
Derivatisierung von phenolischen Hydroxylgruppen zusammen, basierend auf allgemeinen
Literaturverfahren. Die spezifischen Werte flr 2-Methylchinolin-7-ol kbnnen variieren.

Derivatisi . Typische
LOosungs Temperat )
erungsty Reagenz Base . Zeit (h) Ausbeute
mittel ur (°C)
p (%)
O-
Alkylierung
Methylieru Raumtemp
lodmethan K2CO3 DMF 12-24 80-95
ng
) Ethylbromi
Ethylierung q NaH THF 60 6-12 75-90
Benzylieru Benzylchlo
. Cs2CO3 MeCN 80 4-8 85-98
ng rid
O-
Acylierung
: : : : 0-
Acetylierun  Acetylchlori  Triethylami
DCM Raumtemp  1-3 90-99
g d n
. 0-
Benzoylier Benzoylchl .
) Pyridin Chloroform  Raumtemp  2-4 85-95
ung orid

Biologischer Kontext: Ziel-Signalwege
Krebs-Signhalwege
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Chinolin-Derivate greifen haufig in zellulare Signalwege ein, die bei Krebs fehlreguliert sind. Ein
prominentes Beispiel ist der PI3K/Akt/mTOR-Signalweg, der Zellwachstum, Proliferation und
Uberleben steuert.[5][6] In vielen Tumoren ist dieser Weg liberaktiv.[5] Chinolin-basierte
Inhibitoren kdnnen an die ATP-Bindungstasche von Kinasen in diesem Weg, wie PI3K oder
MTOR, binden und deren Aktivitat blockieren.

Ein weiterer wichtiger Signalweg ist der EGFR (Epidermal Growth Factor Receptor)-Signalweg.
[7] Die Bindung von Wachstumsfaktoren an den EGFR I0st eine Kaskade aus, die zu
Zellproliferation fuhrt.[3] Chinolin-Derivate kdnnen als Tyrosinkinase-Inhibitoren (TKIs) wirken,
die die Kinase-Doméane des EGFR blockieren.[8]

Der VEGFR (Vascular Endothelial Growth Factor Receptor)-Signalweg ist entscheidend fur die
Angiogenese, die Bildung neuer Blutgefal3e, die fur das Tumorwachstum unerlasslich ist.[9]
Chinolin-basierte Inhibitoren kdnnen auf VEGFR abzielen und so die Nahrstoffversorgung des
Tumors unterbinden.[10]

PI3K/Akt/mTOR-Signalweg
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Abbildung 3: Vereinfachte Darstellung des PI3K/Akt/mTOR-Signalwegs und potenzieller
Angriffspunkte fur Chinolin-Derivate.

Antimikrobielle Wirkmechanismen
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Im Bereich der antibakteriellen Therapie zielen Chinolone auf die bakteriellen Enzyme DNA-
Gyrase und Topoisomerase 1V ab.[11] Diese Enzyme sind fur die Aufrechterhaltung der
korrekten DNA-Topologie wahrend der Replikation und Transkription unerlasslich.[12] Durch
die Hemmung dieser Enzyme fuhren Chinolone zu DNA-Strangbrtichen und letztlich zum

Zelltod der Bakterien.[11]

Hemmung der bakteriellen DNA-Replikation

Bakterielle DNA Chinolin-Derivat
(Quinolon)
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Topoisomerase 1V
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Abbildung 4: Wirkmechanismus von Chinolon-Antibiotika durch Hemmung der DNA-Gyrase

und Topoisomerase IV.

Schlussfolgerung
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Die Derivatisierung der Hydroxylgruppe von 2-Methylchinolin-7-ol ist eine vielseitige Strategie
zur Synthese neuer Verbindungen mit potenziellen therapeutischen Anwendungen. Die in
diesen Applikationshinweisen beschriebenen Protokolle fur die O-Alkylierung und O-Acylierung
bieten eine solide Grundlage fur die Erforschung des chemischen Raums um dieses
vielversprechende Grundgerust. Die Kenntnis der relevanten biologischen Signalwege
ermaglicht ein rationales Design von Derivaten, die auf spezifische molekulare Ziele in der
Krebs- und Infektionsforschung ausgerichtet sind.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Methylchinolin-7-ol: Applikationshinweise und Protokolle]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b176218#derivatization-of-the-hydroxyl-
group-of-2-methylquinolin-7-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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